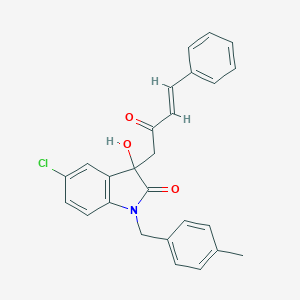![molecular formula C19H18ClNO3 B272193 4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272193.png)
4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-1478, and it is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Aplicaciones Científicas De Investigación
The AG-1478 compound has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool in cancer research to investigate the role of EGFR in tumor growth and metastasis. AG-1478 has also been used in neuroscience research to study the effects of EGFR on synaptic plasticity and memory formation. Additionally, AG-1478 has been used in cardiovascular research to study the role of EGFR in cardiac hypertrophy and heart failure.
Mecanismo De Acción
AG-1478 selectively inhibits the activity of EGFR tyrosine kinase, which is a key signaling molecule involved in cell growth, proliferation, and survival. By inhibiting EGFR activity, AG-1478 blocks downstream signaling pathways that promote cell growth and survival, leading to cell death in cancer cells. In addition, AG-1478 has been shown to inhibit the activity of EGFR in the brain, leading to impaired synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AG-1478 are mainly related to its inhibition of EGFR activity. In cancer cells, AG-1478 induces cell death by blocking the downstream signaling pathways that promote cell growth and survival. In the brain, AG-1478 impairs synaptic plasticity and memory formation by inhibiting EGFR activity. In cardiovascular research, AG-1478 has been shown to inhibit cardiac hypertrophy and heart failure by blocking EGFR signaling pathways that promote cardiac remodeling and dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using AG-1478 in scientific research is its selectivity for EGFR tyrosine kinase, which allows for specific inhibition of EGFR activity without affecting other signaling pathways. However, one limitation of using AG-1478 is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving AG-1478. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of interest is the investigation of the role of EGFR in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of AG-1478 in combination with other drugs or therapies may provide a more effective approach for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylphenylglycine in the presence of thionyl chloride. The resulting compound is then reacted with 2-amino-3-hydroxy-7-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride to obtain the final product.
Propiedades
Fórmula molecular |
C19H18ClNO3 |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-10-4-6-13(12(3)8-10)15(22)9-19(24)16-14(20)7-5-11(2)17(16)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23) |
Clave InChI |
UNRNTITVHNCDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)C)Cl)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)C)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)

![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)